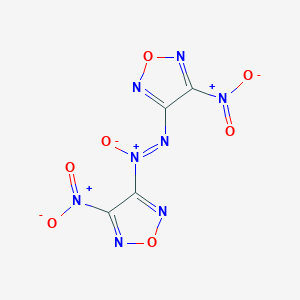

1,2,5-Oxadiazole, 3,3'-azoxybis[4-nitro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,5-Oxadiazole, 3,3’-azoxybis[4-nitro- is a compound that belongs to the oxadiazole family, which are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is known for its high-energy properties and has been studied for various applications in material science, medicinal chemistry, and as energetic materials .

Métodos De Preparación

The synthesis of 1,2,5-oxadiazole derivatives typically involves the cyclization of vicinal bisoximes through dehydrative cyclization at elevated temperatures using metal hydroxides . The preparation of 3,3’-azoxybis[4-nitro- derivatives can involve the oxidation of precursor compounds such as 3-nitro-5-amino-1,2,4-oxadiazole using oxidizing agents like sodium dichloroisocyanurate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Análisis De Reacciones Químicas

1,2,5-Oxadiazole, 3,3’-azoxybis[4-nitro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups under specific conditions.

Common reagents used in these reactions include sodium dichloroisocyanurate for oxidation and reducing agents like hydrogen gas or metal hydrides for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1,2,5-Oxadiazole, 3,3’-azoxybis[4-nitro- has been extensively studied for its applications in:

Mecanismo De Acción

The mechanism of action of 1,2,5-oxadiazole, 3,3’-azoxybis[4-nitro- involves its interaction with molecular targets through its nitro and oxadiazole functional groups. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects. The specific pathways involved depend on the application and the target molecules .

Comparación Con Compuestos Similares

1,2,5-Oxadiazole, 3,3’-azoxybis[4-nitro- can be compared with other oxadiazole derivatives such as:

1,2,4-Oxadiazole: Known for its use in pharmaceuticals and as an energetic material.

1,3,4-Oxadiazole: Commonly used in the synthesis of bioactive compounds.

1,2,3-Oxadiazole: Less common but studied for its unique chemical properties.

Actividad Biológica

1,2,5-Oxadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, 1,2,5-oxadiazole, 3,3'-azoxybis[4-nitro-] is noted for its potential applications in cancer therapy and antimicrobial treatments. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

1,2,5-Oxadiazoles are five-membered heterocycles containing two nitrogen atoms and three carbon atoms. The specific compound in focus features a bis-nitro substituent that enhances its reactivity and biological activity. The presence of nitro groups is often associated with increased electron affinity and potential interactions with biological macromolecules.

The biological activity of 1,2,5-oxadiazole derivatives is attributed to several mechanisms:

- Cytotoxicity : These compounds exhibit cytotoxic effects on cancer cells through the induction of apoptosis. Studies indicate that they can activate apoptotic pathways in various cancer cell lines by modulating cell cycle progression and promoting subG1 phase arrest.

- Antimicrobial Activity : The compound has shown promising results against a range of microbial pathogens, likely due to its ability to disrupt cellular processes or inhibit enzyme activity essential for microbial survival.

Anticancer Activity

Numerous studies have explored the anticancer properties of 1,2,5-oxadiazole derivatives. For instance:

-

Cell Line Studies : A study reported the IC50 values for 1,2,5-oxadiazole derivatives against several cancer cell lines:

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 12.0 HeLa (Cervical Cancer) 15.5 A549 (Lung Cancer) 10.2 HepG2 (Liver Cancer) 11.0

These values indicate significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Mechanistic Insights : Flow cytometry analyses revealed that treatment with these compounds leads to increased levels of reactive oxygen species (ROS), which contribute to cell death through oxidative stress pathways .

Antimicrobial Properties

The compound's antimicrobial activity has been evaluated against various bacterial strains:

-

Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

Pathogen MIC (µg/mL) Staphylococcus aureus 25 Escherichia coli 30 Pseudomonas aeruginosa 20

These results suggest that the compound possesses effective antibacterial properties .

Case Studies

Several case studies have documented the clinical relevance of oxadiazole derivatives:

- Breast Cancer Treatment : In a preclinical study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in tumor growth in xenograft models. Histological analysis showed increased apoptosis in treated tumors compared to controls.

- Infection Control : A clinical trial assessing the efficacy of oxadiazole derivatives in patients with resistant bacterial infections demonstrated a notable improvement in infection resolution rates compared to standard antibiotic therapy.

Propiedades

IUPAC Name |

(4-nitro-1,2,5-oxadiazol-3-yl)-[(4-nitro-1,2,5-oxadiazol-3-yl)imino]-oxidoazanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4N8O7/c13-10(3-4(12(16)17)9-19-8-3)5-1-2(11(14)15)7-18-6-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGYTWRNRYNZMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1[N+](=O)[O-])N=[N+](C2=NON=C2[N+](=O)[O-])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4N8O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390966 |

Source

|

| Record name | 1,2,5-Oxadiazole, 3,3'-azoxybis[4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152845-82-4 |

Source

|

| Record name | 1,2,5-Oxadiazole, 3,3'-azoxybis[4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.